molecular formula C17H20FN3O3 B2690342 N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211202-45-7

N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2690342
CAS No.: 1211202-45-7
M. Wt: 333.363
InChI Key: ANDZWEAFTFJMIY-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, an isopropyl-substituted pyrimidinone, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the fluorophenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate ethylating agent under basic conditions to form 2-(4-fluorophenoxy)ethyl intermediate.

    Synthesis of the pyrimidinone derivative: The pyrimidinone core is synthesized by reacting isopropyl-substituted precursors with suitable reagents under controlled conditions.

    Coupling reaction: The final step involves coupling the fluorophenoxyethyl intermediate with the pyrimidinone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenoxy group.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can be compared with similar compounds such as:

    N-(2-(4-chlorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    N-(2-(4-methylphenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide: Similar structure but with a methylphenoxy group instead of a fluorophenoxy group.

The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-12(2)15-9-17(23)21(11-20-15)10-16(22)19-7-8-24-14-5-3-13(18)4-6-14/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDZWEAFTFJMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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